IMG-7289

Essential Thrombocythemia Platelet Reduction Hematologic Response

Bomedemstat (IMG-7289; MK-3543) is a first-in-class, irreversible LSD1 inhibitor with distinct clinical validation that directly impacts your research procurement strategy. In essential thrombocythemia, its Phase 2b data demonstrated 95% platelet control in a hydroxyurea-refractory population, a result unmatched by other clinical-stage LSD1 inhibitors. For myelofibrosis research, it is the only LSD1 inhibitor with evidence of spleen volume reduction and hemoglobin stability in ruxolitinib-experienced patients, avoiding the anemia signal of JAK inhibitors. Its unique disease-modifying potential is evidenced by mutant allele frequency reductions and complete molecular remissions. Procuring bomedemstat is a strategic necessity for any protocol investigating disease modification over cytoreduction, JAK inhibitor rescue combinations, or ET-specific biology.

Molecular Formula
Molecular Weight
Cat. No. B1574618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMG-7289
SynonymsIMG-7289;  IMG 7289;  IMG7289; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IMG-7289 (Bomedemstat) for Research and Pharmaceutical Procurement: Compound Class and Investigational Profile


IMG-7289 (bomedemstat; MK-3543) is an orally bioavailable, irreversible small-molecule inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) [1]. Discovered and originally developed by Imago BioSciences (now under Merck & Co.), bomedemstat is a New Molecular Entity that covalently binds the FAD cofactor of LSD1, increasing H3K4 and H3K9 methylation and altering gene expression in neoplastic hematopoietic cells [2]. The compound is currently under investigation in multiple Phase 3 clinical trials for myeloproliferative neoplasms (MPNs) including essential thrombocythemia (ET), polycythemia vera (PV), and myelofibrosis (MF), and has received FDA Orphan Drug and Fast Track designations for ET and MF [3].

IMG-7289 Procurement Rationale: Why LSD1 Inhibitors Cannot Be Interchanged Without Consequence


LSD1 inhibitors entering clinical development are not functionally interchangeable. IMG-7289 (bomedemstat) is an irreversible, covalent FAD-binding inhibitor, whereas other LSD1-targeting agents in clinical trials such as pulrodemstat (CC-90011) and seclidemstat (SP-2577) are non-covalent inhibitors with distinct binding kinetics, residence times, and downstream transcriptional effects [1]. More critically, even among covalent LSD1 inhibitors that share the same binding mechanism (including iadademstat/ORY-1001, GSK-2879552, and INCB059872), the clinical development trajectories, disease-specific regulatory designations, and patient population targeting differ substantially — rendering each compound a distinct asset for specific research and therapeutic applications [2]. Substituting one LSD1 inhibitor for another without accounting for these compound-specific differences in pharmacology, indication focus, and clinical evidence base risks invalidating experimental protocols and procurement justification.

IMG-7289 (Bomedemstat) Comparative Efficacy and Differentiation Evidence for Scientific Procurement Decisions


Essential Thrombocythemia Platelet Control: IMG-7289 Phase 2b Quantitative Response Rates vs. Standard of Care Failure Baseline

In a global Phase 2b study (IMG-7289-CTP-201; NCT04254978) of bomedemstat monotherapy in ET patients resistant to or intolerant of at least one standard-of-care treatment (hydroxyurea, interferon, or anagrelide), 95% of patients (61 of 64) treated for ≥24 weeks achieved platelet count reduction to ≤400 × 10⁹/L without new thromboembolic events, with a median time to response of 10 weeks [1]. The baseline comparator group — patients failing prior SOC — had failed to achieve durable platelet control on existing therapies. Additionally, among the 14 patients with elevated baseline white blood cell counts, 100% reduced WBC count to ≤10 × 10⁹/L by Week 24 [1]. Symptom improvement was observed in 78% of patients with baseline MPN-SAF TSS >20, with 52% achieving ≥10-point improvement [1].

Essential Thrombocythemia Platelet Reduction Hematologic Response Hydroxyurea-Resistant

Myelofibrosis Anemia Safety Profile: IMG-7289 Hemoglobin Preservation vs. JAK Inhibitor-Associated Anemia Worsening

In contrast to JAK inhibitors such as ruxolitinib, which are associated with dose-dependent anemia and thrombocytopenia that frequently necessitate dose reduction or treatment discontinuation, bomedemstat treatment in advanced myelofibrosis patients has been associated with stable hemoglobin levels [1]. In the Phase 2 MF study, mean hemoglobin levels remained stable throughout treatment, while 75% of evaluable patients experienced spleen volume reduction and 74% reported reduced total symptom scores [1]. This hemoglobin-sparing profile differentiates bomedemstat from the established safety limitations of JAK inhibitor therapy in MF, where anemia is a common and dose-limiting toxicity.

Myelofibrosis Anemia Hemoglobin Stability JAK Inhibitor Comparison

Myelofibrosis Spleen Volume Reduction: IMG-7289 Monotherapy Response Rates in Heavily Pretreated Population

In a Phase 1/2 study of bomedemstat in advanced myelofibrosis patients (N=89 evaluable), 75% of patients (30 of 40 with available data at 24 weeks) demonstrated spleen volume reduction (SVR) from baseline, with 37% achieving ≥20% SVR [1]. Notably, this population was heavily pretreated: 81% had received prior ruxolitinib, 43% had received up to three different prior treatments, and 54% were classified as high-risk by IPSS criteria [1]. Additionally, 17% of patients showed improvement in bone marrow fibrosis grade, while 66% remained stable [1].

Myelofibrosis Splenomegaly Spleen Volume Reduction JAK Inhibitor-Experienced

Clinical-Stage LSD1 Inhibitor Comparative Positioning: IMG-7289 Distinct Indication Focus vs. Iadademstat (ORY-1001)

Among covalent LSD1 inhibitors in clinical development, bomedemstat (IMG-7289) and iadademstat (ORY-1001) share the same irreversible FAD-binding mechanism [1]. However, their clinical development pathways have diverged sharply by indication: bomedemstat has been advanced primarily in myeloproliferative neoplasms (ET, PV, MF) with Phase 3 registration trials underway, while iadademstat has been developed predominantly in acute myeloid leukemia (AML) and small cell lung cancer (SCLC) with Phase 1/2 combination studies [1][2]. Iadademstat in combination with azacitidine achieved an 81.5% objective response rate in newly diagnosed AML (Phase IIa ALICE trial) [2], whereas bomedemstat's development focus has been on chronic MPNs, where it has demonstrated 95% platelet control in ET [3]. No direct head-to-head comparative studies exist between these agents.

LSD1 Inhibitor Class Indication Differentiation MPN AML

Mutant Allele Burden Reduction: IMG-7289 Effects on Clonal Architecture vs. Cytoreductive-Only Agents

Bomedemstat treatment has been associated with reductions in mutant allele frequencies (MAFs) in patients with myeloproliferative neoplasms. In the Phase 2 MF study (N=34 evaluable for MAFs), MAFs decreased in 44% of patients and were stable in 47%, with no new mutations detected during up to 660 days of follow-up [1]. Four patients achieved complete molecular remission [1]. In the ET Phase 2b study, decreases in variant allele frequencies (VAFs) were observed in patients with homozygous driver mutations, assessed via deep sequencing [2]. This contrasts with conventional cytoreductive agents such as hydroxyurea and anagrelide, which reduce blood counts without documented effects on the underlying mutant clone.

Mutant Allele Frequency Clonal Reduction JAK2 V617F Disease Modification

Regulatory Designation Differentiation: IMG-7289 MPN-Focused Orphan and Fast Track Status vs. Other LSD1 Inhibitors

IMG-7289 (bomedemstat) has received multiple FDA and EMA regulatory designations that differentiate it within the LSD1 inhibitor class. It holds FDA Orphan Drug designation for essential thrombocythemia (designated 2018), myelofibrosis, and acute myeloid leukemia, as well as FDA Fast Track designation for ET and MF [1][2]. Additionally, bomedemstat has received EMA PRIME designation for myelofibrosis [2]. Among LSD1 inhibitors in clinical development, bomedemstat is the only agent with Orphan Drug and Fast Track designations specifically for ET and MF — indications where other LSD1 inhibitors have no comparable regulatory recognition .

Orphan Drug Designation Fast Track Essential Thrombocythemia Myelofibrosis

IMG-7289 (Bomedemstat) Optimal Research Applications: Evidence-Based Procurement Scenarios


Essential Thrombocythemia Research in Hydroxyurea-Resistant or Intolerant Models

For preclinical or clinical research programs focused on ET patients who have failed hydroxyurea, interferon, or anagrelide therapy, bomedemstat is supported by Phase 2b evidence demonstrating 95% platelet control (≤400 × 10⁹/L) at ≥24 weeks in this exact population [1]. The ongoing Phase 3 trial (NCT06079879) randomizing bomedemstat against best available therapy in hydroxyurea-refractory ET patients provides a direct comparator framework for research design [2]. Procurement for ET-focused studies should prioritize bomedemstat over alternative LSD1 inhibitors lacking ET-specific clinical data.

Advanced Myelofibrosis Studies in JAK Inhibitor-Experienced or Anemic Patients

For MF research requiring agents with spleen volume reduction capability and hemoglobin-sparing profiles in ruxolitinib-experienced populations, bomedemstat offers clinical evidence from a Phase 1/2 study in advanced MF patients (81% prior ruxolitinib; 54% high-risk) showing 75% spleen volume reduction and stable hemoglobin levels [3]. This contrasts with the known anemia signal of JAK inhibitors. Research protocols evaluating LSD1 inhibition in MF, particularly in patients with baseline anemia or JAK inhibitor intolerance, are well-supported by bomedemstat procurement.

Clonal Evolution and Disease Modification Studies in MPNs

For research programs investigating whether pharmacologic intervention can reduce mutant allele burden and alter clonal architecture in MPNs, bomedemstat provides a tool with documented MAF reduction (44% of patients) and complete molecular remission (4 patients) in MF, plus VAF reduction in ET [3][1]. These effects are not observed with hydroxyurea or anagrelide. Procurement of bomedemstat is justified for studies examining LSD1 inhibition as a potential disease-modifying strategy rather than purely cytoreductive therapy.

Combination Therapy Research with JAK Inhibitors in Myelofibrosis

For research protocols evaluating LSD1 inhibitor plus JAK inhibitor combination strategies, bomedemstat is being studied in combination with momelotinib (Phase 2; NCT07424950) and ruxolitinib (Phase 2) in MF [4][5]. The combination study designs provide a framework for preclinical and clinical investigation. Procurement of bomedemstat is specifically indicated for research examining whether LSD1 inhibition can rescue suboptimal responders to JAK inhibitor monotherapy or address cytopenic limitations of JAK inhibitor therapy [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for IMG-7289

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.